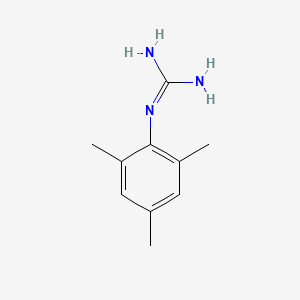
5-chloro-4-iodo-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-iodo-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of chlorine and iodine substituents at the 5th and 4th positions, respectively, and a methyl group at the 1st position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-iodo-1-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the halogenation of 1-methylimidazole. The process typically starts with the iodination of 1-methylimidazole to form 4-iodo-1-methylimidazole. This intermediate is then subjected to chlorination to obtain the final product. The reaction conditions often involve the use of halogenating agents such as iodine and chlorine, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-iodo-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazole, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Chloro-4-iodo-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 5-chloro-4-iodo-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-methylimidazole: Similar structure but lacks the iodine substituent.
4-Iodo-1-methylimidazole: Similar structure but lacks the chlorine substituent.
5-Chloro-4-nitro-1-methylimidazole: Contains a nitro group instead of an iodine atom.
Uniqueness
5-Chloro-4-iodo-1-methyl-1H-imidazole is unique due to the presence of both chlorine and iodine substituents, which can impart distinct chemical reactivity and biological activity. The combination of these halogens can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C4H4ClIN2 |
|---|---|
Peso molecular |
242.44 g/mol |
Nombre IUPAC |
5-chloro-4-iodo-1-methylimidazole |
InChI |
InChI=1S/C4H4ClIN2/c1-8-2-7-4(6)3(8)5/h2H,1H3 |
Clave InChI |
LXIBLUUEGGPTAC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)



![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)



![2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333668.png)



